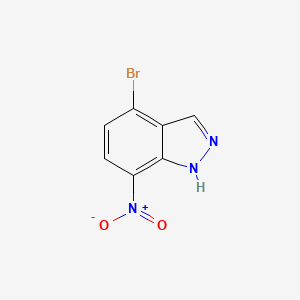

4-Bromo-7-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMLSJZUSWSCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-nitro-1H-indazole

Introduction

4-Bromo-7-nitro-1H-indazole, identified by the CAS Number 1190319-86-8 , is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry and drug development.[1] As a substituted indazole, it belongs to a class of molecules recognized as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds. The strategic placement of the bromo and nitro functional groups on the indazole core provides versatile chemical handles for synthetic elaboration, making it a valuable building block for creating complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, a detailed synthetic protocol, its critical role as a selective enzyme inhibitor, and essential safety guidelines for its handling. The content herein is curated for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into its synthesis and application.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1190319-86-8 | [1] |

| Molecular Formula | C₇H₄BrN₃O₂ | Calculated |

| Molecular Weight | 242.03 g/mol | [2] |

| Appearance | Typically a yellow to orange solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like DMSO, DMF | [3] |

| Storage | Store at 2-8°C, desiccated | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol outlines a representative and logical synthetic route, emphasizing the causality behind each transformation. This pathway involves the formation of the indazole core followed by regioselective nitration.

Experimental Protocol: A Representative Synthesis

Causality: The chosen pathway leverages a classical indazole synthesis via diazotization and intramolecular cyclization of a substituted aniline, followed by a directed nitration. The electron-donating nature of the amine group in the starting material facilitates the initial cyclization, while the final nitration is directed to the 7-position due to the activating and directing effects of the indazole ring system.

Step 1: Diazotization and Cyclization to form 4-Bromo-1H-indazole from 2-Bromo-6-methylaniline

-

Reaction Setup: In a reaction vessel suitable for low-temperature chemistry, dissolve 2-bromo-6-methylaniline in a mixture of glacial acetic acid and water.

-

Cooling: Chill the solution to 0-5°C using an ice-salt bath. Vigorous stirring is essential.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled aniline mixture, ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is a critical step.

-

Expertise & Experience: Maintaining a low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate. Slow, controlled addition of the nitrite solution prevents dangerous temperature spikes and side reactions.

-

-

Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The in situ cyclization of the diazonium species onto the methyl group, followed by tautomerization, forms the stable 1H-indazole ring.

-

Work-up and Isolation: Quench the reaction by pouring it into a large volume of ice water. The product will precipitate. Filter the solid, wash thoroughly with water to remove acid and salt impurities, and dry under vacuum. The crude 4-Bromo-1H-indazole can be purified by recrystallization.

Step 2: Nitration of 4-Bromo-1H-indazole

-

Reaction Setup: Dissolve the 4-Bromo-1H-indazole from Step 1 in concentrated sulfuric acid at 0°C.

-

Nitrating Agent: Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise to the solution, maintaining the temperature below 5°C.

-

Trustworthiness: The use of a pre-mixed nitrating agent ensures a controlled concentration of the active nitronium ion (NO₂⁺), leading to a more predictable and self-validating reaction outcome. The sulfuric acid protonates the indazole, and the nitration occurs on the activated ring.

-

-

Reaction Monitoring: Stir the reaction at low temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The product, this compound, will precipitate out of the aqueous solution.

-

Purification: Filter the solid product, wash extensively with cold water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution to remove any residual acid. Dry the final product under vacuum. Further purification can be achieved by column chromatography if necessary.

Visualization of Synthesis Workflow

Caption: Synthesis of this compound.

Applications in Drug Development: A Selective nNOS Inhibitor

The indazole scaffold is a cornerstone in modern drug discovery. The 7-nitroindazole moiety, in particular, is renowned for its ability to act as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), one of the three main isoforms of NOS.[3][4][5]

Mechanism of Action: Inhibition of Nitric Oxide Signaling

Nitric oxide (NO) is a critical gaseous signaling molecule in the central nervous system (CNS), produced from L-arginine by nNOS.[6] While essential for normal neuronal communication, overproduction of NO is implicated in excitotoxicity and neurodegenerative processes. This is largely because NO can react with superoxide radicals to form the highly damaging species peroxynitrite (ONOO⁻).[7]

This compound and related compounds function by selectively binding to the active site of the nNOS enzyme, preventing the conversion of L-arginine to L-citrulline and NO.[5] This selective inhibition is of high therapeutic interest because it can reduce neuronal damage without significantly affecting the other NOS isoforms, such as endothelial NOS (eNOS), which is vital for maintaining cardiovascular homeostasis.[4]

This neuroprotective mechanism has made 7-nitroindazole derivatives valuable tools for studying and potentially treating conditions such as:

-

Parkinson's Disease: Inhibition of nNOS has been shown to protect against MPTP-induced neurotoxicity in animal models, suggesting a therapeutic strategy for Parkinson's.[7]

-

Neuropathic Pain: By modulating NO signaling in the spinal cord and dorsal root ganglia, nNOS inhibitors like 7-nitroindazole have demonstrated analgesic effects in models of peripheral neuropathy.[6]

-

Learning and Memory: As NO is an intercellular messenger involved in synaptic plasticity, selective nNOS inhibitors are used to investigate its precise role in cognitive functions.[4]

Visualization of the nNOS Inhibition Pathway

Caption: Inhibition of nNOS by this compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related bromo- and nitro-indazoles provide authoritative guidance.[8][9]

-

Hazard Statements:

-

Precautionary Measures:

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

If Inhaled: Move person into fresh air.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Conclusion

This compound stands out as a highly valuable molecule for chemical and pharmaceutical research. Its well-defined structure, coupled with the reactivity of its bromo and nitro groups, establishes it as a versatile intermediate for organic synthesis. More importantly, its proven activity as a selective inhibitor of neuronal nitric oxide synthase provides a powerful tool for neuroscientists and drug discovery professionals aiming to modulate NO signaling pathways in the pursuit of new therapies for a range of neurological disorders. Proper adherence to established synthesis and safety protocols will ensure its effective and safe utilization in the laboratory.

References

- Title: 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the r

- Title: Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice Source: Journal of Neurochemistry URL:[Link]

- Title: The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy Source: The Journal of Pain URL:[Link]

- Title: Effect of 7-nitroindazole, a neuronal nitric oxide synthase inhibitor, on behavioral and physiological parameters Source: Behavioural Brain Research URL:[Link]

- Title: MSDS of 4-bromo-6-nitro-1H-indazole Source: Capot Chemical URL:[Link]

- Title: Method for preparing 1H-indazole derivative Source: Google Patents URL

- Title: 4-bromo-1H-indazole | C7H5BrN2 Source: PubChem URL:[Link]

- Title: 7-Nitroindazole Source: Wikipedia URL:[Link]

- Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

- Title: Synthetic method of 4-bromo-2-nitro-1H-imidazole Source: Google Patents URL

- Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions Source: PubMed Central URL:[Link]

- Title: 3-Bromo-7-Nitroindazole | C7H4BrN3O2 Source: PubChem URL:[Link]

- Title: (PDF)

Sources

- 1. 1190319-86-8|this compound|BLD Pharm [bldpharm.com]

- 2. 3-Bromo-7-Nitroindazole | C7H4BrN3O2 | CID 1649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. 7-Nitro indazole, a selective neuronal nitric oxide synthase inhibitor in vivo, impairs spatial learning in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

- 6. The selective neuronal nitric oxide synthase inhibitor 7-nitroindazole has acute analgesic but not cumulative effects in a rat model of peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. capotchem.com [capotchem.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed overview of the known and anticipated physical properties of 4-Bromo-7-nitro-1H-indazole (CAS No. 1190319-86-8).[1][2] As a substituted indazole, this compound is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of the indazole scaffold.[3] This document collates available data on its identity and physicochemical characteristics. In instances where direct experimental data is unavailable, this guide furnishes comparative data from closely related isomers and provides established methodologies for experimental determination. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a thorough understanding of this compound's physical attributes for handling, characterization, and application in their work.

Introduction: The Significance of Substituted Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including applications in oncology and neurodegenerative disease research.[3] The specific substitution pattern of a bromine atom and a nitro group on the indazole ring, as seen in this compound, can significantly influence its physicochemical properties, reactivity, and biological interactions. A comprehensive understanding of these physical properties is paramount for its effective use in research and development, from guiding synthesis and purification to enabling formulation and biological screening.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties have been established and are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1190319-86-8 | [1][2] |

| Molecular Formula | C₇H₄BrN₃O₂ | [2] |

| Molecular Weight | 242.03 g/mol | [1] |

| Appearance | Predicted to be a solid, likely crystalline, and possibly colored (e.g., yellow to brown), based on related nitroaromatic compounds. | Comparative |

| Storage | Recommended storage at 2-8°C, sealed in a dry, dark environment. | Comparative |

Comparative and Predicted Physical Properties

In the absence of direct experimental data, the properties of isomeric and related compounds provide valuable insights into the expected characteristics of this compound.

Melting Point

A definitive melting point for this compound has not been reported in the reviewed literature. However, comparison with a related isomer, 7-Bromo-4-methyl-5-nitro-1H-indazole, which has a melting point of 204-206°C, suggests that the target compound will also be a high-melting solid.[4] The presence of both a bromine atom and a nitro group contributes to a rigid crystal lattice and strong intermolecular interactions, leading to a high melting point.

Solubility

The solubility of this compound is predicted to be low in water and non-polar organic solvents. Based on the properties of similar nitroindazole compounds, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For instance, 7-Nitroindazole is soluble in DMSO up to 100 mM and in ethanol to 20 mM.[5]

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method):

-

Preparation: Add an excess of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle. Carefully extract the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural confirmation of organic molecules. While specific chemical shift values for this compound are not published, general expectations for the ¹H and ¹³C NMR spectra can be predicted based on the substituent effects on the indazole ring.[8]

-

¹H NMR: The aromatic region of the spectrum is expected to show distinct signals for the protons on the indazole ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group and the anisotropic effects of the bromine atom. The N-H proton of the indazole ring will likely appear as a broad singlet at a downfield chemical shift, typically above 10 ppm in DMSO-d₆.

-

¹³C NMR: The ¹³C NMR spectrum will display signals for the seven carbon atoms of the indazole core. The carbons directly attached to the bromine and nitro groups will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Broad to medium absorption, characteristic of the indazole N-H bond. |

| Aromatic C-H Stretch | 3000-3100 | Medium to weak absorptions.[9] |

| Aromatic C=C Stretch | 1450-1600 | Multiple medium to strong absorptions.[9] |

| N-O Asymmetric Stretch | 1500-1550 | Strong absorption due to the nitro group.[10] |

| N-O Symmetric Stretch | 1300-1350 | Strong absorption due to the nitro group.[10] |

| C-Br Stretch | 500-650 | Typically in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of the presence of a bromine atom. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ and NO.[11][12]

Crystal Structure

The definitive three-dimensional arrangement of atoms in this compound can only be determined by single-crystal X-ray diffraction. While no crystal structure has been reported for this specific compound, studies on other substituted indazoles have revealed detailed information about their molecular packing and intermolecular interactions, which are often governed by hydrogen bonding involving the indazole N-H group and π-π stacking of the aromatic rings.[13][14]

Safety and Handling

-

Hazard Classification: Based on related bromo- and nitro-substituted aromatics, this compound should be considered harmful if swallowed, and a skin and eye irritant.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Visualization of Molecular Structure and Workflow

To aid in the conceptualization of this compound and its characterization, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Standard experimental workflow for physical property characterization.

Conclusion

This compound is a compound with significant potential in chemical and pharmaceutical research. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a robust framework for its handling, characterization, and use. By leveraging comparative data from related structures and outlining standard analytical methodologies, researchers can proceed with a well-informed understanding of this molecule's characteristics. Further experimental investigation is warranted to definitively establish the physical properties of this promising indazole derivative.

References

- MDPI. (2021). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles.

- PubChem. (n.d.). 7-Nitroindazole.

- PMC - PubMed Central. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- PubChem. (n.d.). 5-Nitroindazole.

- ResearchGate. (2006). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.

- PMC - PubMed Central. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.

- ResearchGate. (n.d.). Structures of substituted 2H‐indazoles.

- PMC - PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- PubMed. (2024). Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats.

- Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous.

- Alchem.Pharmtech. (n.d.). CAS N/A | this compound.

- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

- LibreTexts. (2021). Table of Characteristic IR Absorptions.

- PubChemLite. (n.d.). 5-bromo-7-nitro-1h-indazole (C7H4BrN3O2).

- PMC - PubMed Central. (2023). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids.

- ResearchGate. (2025). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

- Cambridge Open Engage. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Illinois State University. (2015). Infrared Spectroscopy.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- NIH. (2016). A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1190319-86-8 | this compound | Tetrahedron [thsci.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 952183-46-9 Cas No. | 7-Bromo-4-methyl-5-nitro-1H-indazole | Matrix Scientific [matrixscientific.com]

- 5. 7-Nitroindazole CAS#: 2942-42-9 [m.chemicalbook.com]

- 6. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Bromo-7-nitro-1H-indazole: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-nitro-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a bromine atom and a nitro group on the indazole core, make it a valuable scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis pathway, detailed analytical characterization, safety considerations, and its primary application as an inhibitor of neuronal nitric oxide synthase (nNOS).

Core Molecular Attributes

A clear understanding of the fundamental properties of this compound is essential for its effective use in a research setting. These core attributes are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 242.03 g/mol | [1][2] |

| Molecular Formula | C₇H₄BrN₃O₂ | [1][2] |

| CAS Number | 1190319-86-8 | [2] |

| Appearance | Likely a yellow to orange solid | [3] |

| Storage | Store at room temperature | [3] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a suitable precursor, followed by purification to yield the final product.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Nitration of 4-Bromo-1H-indazole

-

To a stirred solution of 4-bromo-1H-indazole in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water until the washings are neutral and then dried.

Step 2: Purification

-

The crude this compound is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the pure compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro groups.

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indazole ring will be deshielded due to the electronegative substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

-

Expected Molecular Ion (M+) : m/z ≈ 241/243 (due to the isotopic pattern of bromine).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch : A broad peak is expected in the region of 3200-3400 cm⁻¹.

-

N-O Stretch (Nitro Group) : Strong, characteristic peaks are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-Br Stretch : A peak in the fingerprint region, typically around 500-600 cm⁻¹, is expected.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling any chemical compound. Although a specific material safety data sheet (MSDS) for this compound is not widely available, the safety precautions for structurally related bromo- and nitro-aromatic compounds should be followed.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

The primary area of interest for this compound in drug discovery is its potent and selective inhibition of neuronal nitric oxide synthase (nNOS).[4][5]

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Nitric oxide (NO) is a critical signaling molecule in the nervous system, and its overproduction by nNOS is implicated in a variety of neuropathological conditions.[6][7] Selective inhibition of nNOS is therefore a promising therapeutic strategy for these conditions. 7-nitroindazole and its derivatives, including 3-bromo-7-nitroindazole, have been shown to be potent inhibitors of nNOS.[4][8]

Caption: Inhibition of nNOS by this compound.

Therapeutic Potential

The ability of this compound to selectively inhibit nNOS suggests its potential as a lead compound for the development of drugs to treat:

-

Neurodegenerative Diseases : Conditions such as Parkinson's disease and Alzheimer's disease, where excitotoxicity and NO-mediated neuronal damage play a role.[6]

-

Stroke : Reducing the neuronal damage caused by ischemia and reperfusion injury.[4]

-

Migraine and Pain : Modulating nociceptive pathways where NO is a key signaling molecule.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry, primarily due to its activity as a selective inhibitor of neuronal nitric oxide synthase. This guide has provided a comprehensive overview of its molecular properties, a plausible synthetic route, and its key applications. Further research into the synthesis, optimization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.

- Babbedge, R. C., et al. (1993). Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole. British Journal of Pharmacology, 110(1), 225–228.

- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. (n.d.).

- Schulz, J. B., et al. (1995). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936–939.

- PubChem. (n.d.). 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information.

- Nelson, R. J., & Chiavegatto, S. (2001). Inhibition of neuronal nitric oxide synthase increases aggressive behavior in mice. Pharmacology Biochemistry and Behavior, 70(2-3), 279–285.

- Kaur, H., et al. (2012). 3-Bromo-7-nitroindazole attenuates brain ischemic injury in diabetic stroke via inhibition of endoplasmic reticulum stress pathway involving CHOP. Life Sciences, 90(1-2), 43–51.

- BenchChem. (2025). Application of 3-Bromo-7-Nitroindazole in Fragment-Based Screening for Novel Neuronal Nitric Oxide Synthase Inhibitors.

- Alchem.Pharmtech. (n.d.). CAS N/A | this compound.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638–5650.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (n.d.).

- Liu, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 9(23), 8043–8047.

- Organic Chemistry Portal. (n.d.). Indazole synthesis.

- SpectraBase. (n.d.). 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum.

- LeYan. (2021). Certificate of Analysis: 4-Bromo-6-nitro-1H-indazole.

- PubChem. (n.d.). 7-Nitroindazole. National Center for Biotechnology Information.

- Uccella, N. A. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 801-815.

- Mary, Y. S., & Balachandran, V. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Oriental Journal of Chemistry, 33(6), 2959-2972.

Sources

- 1. 1190319-86-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. file.leyan.com [file.leyan.com]

- 4. 3-Bromo-7-nitroindazole attenuates brain ischemic injury in diabetic stroke via inhibition of endoplasmic reticulum stress pathway involving CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of neuronal nitric oxide synthase increases aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-7-Nitro-1H-Indazole

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-bromo-7-nitro-1H-indazole, a heterocyclic compound of interest to researchers and professionals in drug development. The indazole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule presents a unique analytical challenge.[1][2] This document outlines a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to unequivocally confirm the molecular structure. Each analytical section is designed to be a self-validating system, explaining the causal relationships behind experimental choices and data interpretation. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of novel indazole derivatives.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities, including but not limited to, anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The introduction of specific substituents, such as halogens and nitro groups, can profoundly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This compound (CAS No. 1190319-86-8) is a compound that combines the electron-withdrawing effects of a nitro group with the synthetic versatility of a bromine atom, making it a valuable intermediate for the synthesis of more complex pharmaceutical agents.

The unambiguous structural confirmation of such a molecule is paramount to ensure the validity of subsequent biological and pharmacological studies. This guide will walk through the logical workflow for its structural elucidation, emphasizing the synergy between different analytical techniques.

Predicted Molecular and Spectroscopic Properties

Before delving into the experimental protocols, it is instructive to predict the key spectroscopic features of this compound based on its constituent functional groups and the known properties of similar compounds.

| Property | Predicted Value | Justification |

| Molecular Formula | C₇H₄BrN₃O₂ | Based on the chemical structure. |

| Molecular Weight | 241.03 g/mol | Calculated from the atomic weights of the constituent elements (isotopic average). |

| Monoisotopic Mass | 240.949 g/mol | Calculated using the mass of the most abundant isotopes. |

| ¹H NMR | Aromatic protons expected in the downfield region (δ 7.0-9.0 ppm). The NH proton will be a broad singlet, likely further downfield. | The aromatic ring is electron-deficient due to the nitro group, leading to deshielding of the protons. |

| ¹³C NMR | Aromatic carbons expected in the range of δ 110-150 ppm. The carbon bearing the nitro group (C7) and the carbon bearing the bromine (C4) will be significantly affected. | The electron-withdrawing nitro group and the electronegative bromine atom will influence the chemical shifts of the carbons in the benzene ring. |

| Mass Spectrometry | A characteristic isotopic pattern for one bromine atom (M and M+2 peaks in approximately 1:1 ratio) is expected for the molecular ion. | Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, aromatic C-H stretching, N=O stretching (nitro group), and C-Br stretching. | These functional groups have well-defined vibrational frequencies. |

The Structural Elucidation Workflow: A Multi-faceted Approach

The confirmation of the structure of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: A workflow diagram illustrating the integrated approach to the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR, potentially supplemented with 2D techniques like COSY and HSQC, are essential.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it is an excellent solvent for many heterocyclic compounds and allows for the observation of the exchangeable N-H proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, relaxation delay of 2-5 seconds, acquisition time of 3-4 seconds.

-

Accumulate 16-64 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Employing DEPT-135 and DEPT-90 experiments can aid in distinguishing between CH, CH₂, and CH₃ groups (though none are expected in the aromatic region of this molecule).

-

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and one for the N-H proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | broad singlet | 1H | N1-H | The acidic proton on the nitrogen of the indazole ring typically appears as a broad signal in the far downfield region in DMSO-d₆. |

| ~8.50 | doublet | 1H | H-6 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. It will be coupled to H-5. |

| ~8.20 | doublet | 1H | H-3 | The proton at the 3-position is part of the pyrazole ring and its chemical shift is influenced by the overall electronic nature of the bicyclic system. |

| ~7.50 | doublet | 1H | H-5 | This proton is coupled to H-6. Its chemical shift is influenced by both the adjacent bromine and the nitro group. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon atoms and their electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-7a | This is a quaternary carbon at the ring junction, and its chemical shift is influenced by the adjacent nitro group. |

| ~140 | C-7 | The carbon directly attached to the electron-withdrawing nitro group will be significantly deshielded. |

| ~135 | C-3a | Another quaternary carbon at the ring junction. |

| ~130 | C-3 | The chemical shift of this carbon in the pyrazole ring is characteristic of the indazole system. |

| ~125 | C-5 | This carbon is influenced by the adjacent bromine atom. |

| ~120 | C-6 | The chemical shift of this carbon is influenced by the ortho nitro group. |

| ~110 | C-4 | The carbon bearing the bromine atom will have its chemical shift influenced by the heavy atom effect and the electronegativity of bromine. |

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and can help confirm the elemental composition of this compound.

Experimental Protocol: MS Analysis

-

Ionization Method: Either Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer technique and is more likely to yield the molecular ion peak.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred to obtain an accurate mass measurement, which can be used to determine the elemental formula.

-

Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500.

Expected Mass Spectrum and Interpretation

The mass spectrum of this compound will be characterized by:

-

Molecular Ion Peak: A prominent cluster of peaks corresponding to the molecular ion [M]⁺ (in EI) or [M+H]⁺ (in ESI).

-

Isotopic Pattern: Due to the presence of bromine, the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

-

Accurate Mass: High-resolution mass spectrometry should yield a mass that corresponds to the elemental formula C₇H₄BrN₃O₂.

-

Fragmentation: In EI-MS, fragmentation may occur. Expected fragments could include the loss of the nitro group (-NO₂) and potentially the bromine atom (-Br).

| m/z (predicted) | Assignment |

| 241/243 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 195/197 | [M - NO₂]⁺ |

| 162 | [M - Br]⁺ |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

Expected IR Spectrum and Interpretation

The IR spectrum will provide confirmatory evidence for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3400 (broad) | N-H stretch | 1H-Indazole |

| 3000-3100 | Aromatic C-H stretch | Aromatic Ring |

| 1520-1560 (strong) | Asymmetric N=O stretch | Nitro group |

| 1340-1380 (strong) | Symmetric N=O stretch | Nitro group |

| 1600-1450 | C=C and C=N ring stretching | Indazole Ring |

| 550-750 | C-Br stretch | Bromo-substituent |

Conclusion: A Unified Structural Assignment

By integrating the data from NMR, MS, and IR spectroscopy, a definitive structural assignment for this compound can be achieved. The NMR data provides the detailed connectivity of the carbon-hydrogen framework, the mass spectrum confirms the molecular weight and elemental composition, and the IR spectrum verifies the presence of the key functional groups. This multi-technique approach ensures the trustworthiness and scientific integrity of the structural elucidation, providing a solid foundation for further research and development involving this important heterocyclic compound.

References

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). National Center for Biotechnology Information.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). National Center for Biotechnology Information.

- 4-bromo-1H-indazole. (n.d.). PubChem.

- 3-Bromo-7-Nitroindazole. (n.d.). PubChem.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- 13C NMR of indazoles. (2016). ResearchGate.

- Table of Characteristic IR Absorptions. (n.d.).

Sources

An In-depth Technical Guide to Determining the Solubility of 4-Bromo-7-nitro-1H-indazole in DMSO and Ethanol for Drug Discovery Applications

Abstract

The aqueous and organic solubility of a compound is a critical determinant of its potential as a therapeutic agent, influencing everything from formulation to bioavailability.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 4-Bromo-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of solubility in dimethyl sulfoxide (DMSO) and ethanol, provide a detailed, field-proven experimental protocol for its determination, and discuss the practical implications of the obtained data for preparing stable, accurate stock solutions for downstream applications.

The Imperative of Solubility in Modern Drug Discovery

In the landscape of drug discovery and development, the solubility of a new chemical entity (NCE) is a cornerstone property that dictates its trajectory.[1] A compound's ability to dissolve in a given solvent system is not merely a physical characteristic; it is a critical factor that can make or break a potential drug candidate.[2][3] Poor solubility can lead to a cascade of challenges, including inconsistent results in biological assays, low bioavailability, and difficulties in formulation, ultimately increasing the time and cost of development.[3][4] Therefore, an early and accurate assessment of a compound's solubility profile is paramount for making informed decisions and mitigating risks in the drug development pipeline.[4]

This guide focuses on two commonly used solvents in the research and development workflow:

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable ability to dissolve a wide range of nonpolar and polar compounds. It is the standard solvent for preparing high-concentration stock solutions of test compounds for high-throughput screening (HTS) and other in vitro assays.

-

Ethanol: A polar protic solvent that is less toxic than DMSO and is often used in a variety of biological experiments and as a co-solvent in formulations.

Understanding the solubility of this compound in these two solvents is essential for any researcher planning to investigate its biological activity.

Physicochemical Profile: this compound

A thorough understanding of the subject compound's physicochemical properties is the foundation for designing a robust solubility study.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrN₃O₂ | PubChem |

| Molecular Weight | 242.03 g/mol | [5] |

| Appearance | Solid (predicted) | [6] |

| Melting Point | 160-165 °C | [6] |

| Structure | ||

| This compound |

The structure of this compound, with its aromatic rings, nitro group, and bromine atom, suggests a compound with low aqueous solubility. The presence of the indazole core provides a hydrogen bond donor (N-H) and acceptor (N), which can interact with protic solvents like ethanol. The nitro group and bromine atom contribute to the molecule's polarity and molecular weight.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[7] This method involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Ethanol (≥99.5%)

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Standard Solutions for HPLC Calibration:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent (DMSO or ethanol) to prepare a high-concentration stock solution.

-

Perform serial dilutions of this stock solution to create a series of calibration standards of known concentrations. This calibration curve is crucial for the accurate quantification of the compound in the solubility samples.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be to add approximately 5-10 mg of the compound to 1 mL of the solvent.

-

Accurately add 1 mL of the selected solvent (DMSO or ethanol) to the vial.

-

Prepare each sample in triplicate to ensure the reproducibility of the results.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

-

Allow the samples to equilibrate for 24 to 48 hours. This duration is generally sufficient for most compounds to reach thermodynamic equilibrium.

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully aspirate the supernatant, ensuring that no solid particles are disturbed.

-

-

Filtration and Dilution:

-

Filter the collected supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any remaining fine particles that could interfere with the analysis.

-

Accurately dilute a known volume of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantification by HPLC:

-

Analyze the diluted samples, along with the calibration standards, using a validated HPLC method.

-

Record the peak area of the compound in each chromatogram.

-

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Data Analysis and Presentation

The concentration of this compound in the diluted supernatant is determined from the linear regression equation of the HPLC calibration curve. The final solubility is then calculated by taking the dilution factor into account.

Example Data Table (Hypothetical Values):

| Solvent | Replicate | Concentration (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation | Molar Solubility (mM) |

| DMSO | 1 | 45.2 | 45.5 | 0.4 | 187.9 |

| 2 | 45.9 | ||||

| 3 | 45.4 | ||||

| Ethanol | 1 | 8.7 | 8.5 | 0.2 | 35.1 |

| 2 | 8.3 | ||||

| 3 | 8.5 |

Molar Solubility (mM) = (Mean Solubility (mg/mL) / Molecular Weight ( g/mol )) * 1000

Practical Applications: Preparing Stock Solutions

The experimentally determined solubility data is crucial for the preparation of accurate and stable stock solutions.[8][9] A stock solution is a concentrated solution that is diluted to a lower concentration for actual use.[8][10]

Guidelines for Stock Solution Preparation

-

Choosing the Right Concentration: The concentration of the stock solution should be well below the determined solubility limit to prevent precipitation upon storage, especially if stored at low temperatures (e.g., -20°C or -80°C). A good rule of thumb is to prepare the stock solution at 80-90% of the measured solubility.

-

Accurate Measurement: Use an analytical balance for weighing the solid compound and calibrated volumetric glassware for the solvent.

-

Ensuring Complete Dissolution: After adding the solvent, ensure the compound is completely dissolved. This can be facilitated by gentle warming, vortexing, or sonication. For instance, a related compound, 4-Bromo-1H-indazole, requires sonication to dissolve in DMSO at high concentrations.[11]

-

Storage and Stability:

-

Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[10]

-

Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation.

-

If the compound is light-sensitive, use amber vials or wrap the vials in aluminum foil.[9]

-

Logical Flow for Stock Solution Preparation

Caption: Decision and action flow for preparing a high-quality stock solution.

Conclusion

Determining the solubility of this compound in key laboratory solvents like DMSO and ethanol is a foundational step for any research campaign involving this compound. By following a systematic and rigorous protocol, such as the shake-flask method, researchers can obtain reliable data that informs the design of subsequent experiments. This, in turn, ensures the generation of reproducible and high-quality biological data, ultimately accelerating the drug discovery process. The principles and methodologies outlined in this guide provide a robust framework for achieving this critical objective.

References

- The Importance of Solubility for New Drug Molecules. (2020). Molecules, 25(10), 2306.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Substance solubility. (2018). Drug Discovery News.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.

- The importance of solubility and how to collect it using dynamic methods. (2023). Technobis Crystallization Systems.

- Wolthuis, E., et al. (1981). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 58(1), 81.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications.

- Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences.

- Preparing Stock Solutions. PhytoTech Labs.

- Solutions and dilutions: working with stock solutions. Rice University.

- PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).

- 4-bromo-1H-indazole. PubChem.

- This compound. Alchem.Pharmtech.

- 3-Bromo-7-Nitroindazole. PubChem.

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 3. ucd.ie [ucd.ie]

- 4. bmglabtech.com [bmglabtech.com]

- 5. 3-Bromo-7-Nitroindazole | C7H4BrN3O2 | CID 1649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-1H-indazole 95 186407-74-9 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. phytotechlab.com [phytotechlab.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

4-Bromo-7-nitro-1H-indazole stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 4-Bromo-7-nitro-1H-indazole

Introduction

This compound is a substituted indazole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a prominent feature in many biologically active molecules, including potent kinase inhibitors for targeted cancer therapies. The strategic placement of a bromine atom and a nitro group on the indazole ring provides versatile chemical handles for the synthesis of complex pharmaceutical compounds.

The integrity and purity of such a key intermediate are paramount to the success of multi-step syntheses and the reliability of experimental results. Degradation of the starting material can lead to lower yields, the formation of impurities that are difficult to separate, and potentially misleading biological data. Therefore, a thorough understanding of the stability profile of this compound and the implementation of appropriate storage and handling protocols are critical for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling to ensure its long-term viability.

Section 1: Physicochemical Profile and Inherent Molecular Stability

The stability of this compound is intrinsically linked to its molecular structure. The molecule is an aromatic heterocycle, which generally confers significant stability. However, the substituents on the bicyclic ring system introduce specific chemical properties that must be considered.

The nitro group (-NO2) at the 7-position is strongly electron-withdrawing. This property delocalizes electron density from the aromatic ring, which can enhance the thermal stability of the ring itself but also makes the compound susceptible to nucleophilic attack under certain conditions.[1][2] The bromine atom at the 4-position is also electron-withdrawing and can serve as a leaving group in some synthetic reactions, though the C-Br bond on an aromatic ring is generally robust. The indazole core itself is a stable heterocyclic system.[3]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrN₃O₂ | [4] |

| Molecular Weight | 242.03 g/mol | [4] |

| Appearance | Typically a solid (e.g., crystalline powder) | [5] |

| CAS Number | 1190319-86-8 | [6] |

Section 2: Critical Factors Influencing Compound Stability

Several environmental factors can compromise the integrity of this compound. Understanding these factors is the first step toward establishing a reliable storage protocol.

Thermal Stability

Nitroaromatic compounds, as a class, can be sensitive to heat. High temperatures can provide the activation energy needed to initiate decomposition, which may involve the cleavage of the C-NO₂ bond.[7] While stable at ambient temperatures, prolonged exposure to elevated temperatures should be avoided to prevent degradation and the potential for pressure buildup in sealed containers.

Light Sensitivity (Photostability)

Aromatic nitro compounds are often light-sensitive. The nitro-aromatic system acts as a chromophore that can absorb UV or visible light, leading to photochemical degradation. A safety data sheet for the related compound 5-Bromo-4-methyl-7-nitro-1H-indazole explicitly notes that it is light-sensitive.[8] Therefore, protection from light is a critical requirement for storage.

Moisture and Hydrolytic Stability

The related compound 7-Nitro-1H-indazole is known to be sensitive to moisture.[5] While the aromatic C-Br and C-NO₂ bonds are not typically susceptible to hydrolysis under neutral pH, the presence of moisture can facilitate degradation pathways, especially if acidic or basic impurities are present. It is crucial to store the compound in a dry environment.

Chemical Incompatibility

As a functionalized organic molecule, this compound is incompatible with a range of reactive chemicals. Contact with these substances can lead to rapid decomposition or hazardous reactions.[9]

-

Strong Oxidizing Agents: Can react with the indazole ring system.

-

Strong Reducing Agents: Can reduce the nitro group, leading to the formation of unintended amine derivatives.

-

Strong Acids and Bases: May catalyze decomposition or other unwanted reactions.[10]

-

Reactive Metals: Such as alkali metals, can cause vigorous reactions.

Section 3: Recommended Storage and Handling Protocols

Based on the chemical nature of the compound and data from related molecules, the following protocols are recommended to ensure the long-term stability and integrity of this compound.

Optimal Storage Conditions

The primary goal is to store the compound in a cool, dry, dark, and inert environment. A decision-making workflow for proper storage upon receipt is illustrated below.

Caption: Decision workflow for storing this compound.

A summary of the recommended storage parameters is provided in the table below.

| Parameter | Recommendation | Rationale and Supporting Evidence |

| Temperature | Short-term (≤3 months): 2-8°C Long-term (>3 months): -20°C | Prevents thermal degradation. Recommended for related bromo-indazoles and azaindoles.[11][12] |

| Light | Store in the dark in an opaque container. | Prevents photochemical degradation. Related nitro-indazoles are light-sensitive.[8] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon). | Protects from moisture and oxygen-mediated degradation.[5][8] |

| Moisture | Store in a desiccator or humidity-controlled cabinet. | Prevents hydrolysis and moisture-catalyzed decomposition.[5] |

Container and Handling

-

Primary Container: Use tightly sealed, amber glass vials or bottles to protect from light and moisture.[13]

-

Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[4][12]

-

Dispensing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. If possible, dispense the chemical in an inert atmosphere glove box.

Chemical Incompatibility Management

Store this compound segregated from the classes of chemicals listed in the table below to prevent hazardous reactions.[9]

| Incompatible Class | Potential Hazard |

| Strong Acids & Bases | Catalyzes degradation. |

| Strong Oxidizing Agents | Potential for vigorous or explosive reaction. |

| Strong Reducing Agents | Uncontrolled reduction of the nitro group. |

| Flammable Materials | The compound itself may be combustible and should be kept away from ignition sources.[10] |

Section 4: Protocol for a User-Defined Stability Assessment

For critical applications where lot-to-lot stability must be verified, or if the compound has been stored for an extended period, a forced degradation study can provide valuable insights into its current integrity. This protocol outlines a general workflow for such an assessment.

Experimental Protocol: Forced Degradation Study

-

Reference Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or DMSO) at a known concentration. This will serve as the T=0 reference.

-

Stress Condition Setup:

-

Thermal: Incubate a solid sample at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).

-

Photolytic: Expose a solid sample to a controlled source of UV/Vis light (per ICH Q1B guidelines).

-

Acidic: Dissolve the sample in a solution of 0.1 M HCl and incubate at room temperature.

-

Basic: Dissolve the sample in a solution of 0.1 M NaOH and incubate at room temperature.

-

Oxidative: Dissolve the sample in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

-

-

Time-Point Analysis: At specified time points (e.g., 1, 3, 7 days), take an aliquot from each stress condition, neutralize if necessary, and dilute to the same concentration as the reference standard.

-

Analytical Method: Analyze all samples using a stability-indicating HPLC method, typically involving a C18 column and a gradient elution with a UV detector.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the T=0 reference. A decrease in the main peak area and/or the appearance of new peaks indicates degradation. The peak purity of the main peak should also be assessed using a diode array detector.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are exposure to light, elevated temperatures, and moisture. Adherence to the storage and handling protocols outlined in this guide—specifically, storage in a cool, dry, and dark environment, preferably under an inert atmosphere—will ensure the chemical's integrity for its intended use in research and development. By understanding the causality behind these storage choices, rooted in the compound's chemical structure, scientists can mitigate the risks of degradation and ensure the quality and reliability of their work.

References

- Health and Safety Executive. Storage And Handling Of Industrial Nitrocellulose.

- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.

- Chemistry For Everyone. (2025). How To Store Nitrocellulose?. YouTube.

- MilliporeSigma. (2025). Safety Data Sheet for 1-Bromo-4-nitrobenzene.

- Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

- Apollo Scientific. (2023). Safety Data Sheet for 5-Bromo-4-methyl-7-nitro-1H-indazole.

- University of Toronto Scarborough. Chemical Handling and Storage Section 6.

- Apollo Scientific. Safety Data Sheet for 2-Bromo-4-nitro-1H-imidazole.

- Capot Chemical. MSDS of 4-bromo-6-nitro-1H-indazole.

- Sigma-Aldrich. Product Page for 4-Bromo-1H-indazole.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881.

- Lab Pro Inc. (2023). Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines.

- Industrial Chemicals. Product Page for 7-Nitro-1H-indazole.

- AK Scientific, Inc. Safety Data Sheet for 4-Bromo-7-azaindole.

- BLD Pharm. Product Page for this compound.

- Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. capotchem.com [capotchem.com]

- 5. Buy 7-Nitro-1H-Indazole, Pharmaceutical-Grade 7-Nitro-1H-Indazole at Best Price [forecastchemicals.com]

- 6. 1190319-86-8|this compound|BLD Pharm [bldpharm.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. utsc.utoronto.ca [utsc.utoronto.ca]

- 10. cedrec.com [cedrec.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. aksci.com [aksci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Discovery and History of Nitro-Bromo Indazoles

This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of nitro-bromo indazoles. These halogenated and nitrated heterocyclic compounds are pivotal intermediates and pharmacophores in modern medicinal chemistry. We will delve into the foundational discoveries that paved the way for their synthesis, examine the causal logic behind key experimental protocols, and present a technical resource for researchers, scientists, and drug development professionals.

The Genesis of a Privileged Scaffold: The Indazole Ring

The story of nitro-bromo indazoles begins with the parent scaffold itself. The indazole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, was first brought into the realm of synthetic chemistry by the Nobel laureate Emil Fischer in the 1880s.[1][2][3] Fischer's initial synthesis involved the thermal cyclization of o-hydrazino cinnamic acid, a reaction that, while foundational, highlighted the inherent stability and aromaticity of the indazole core.[2][3] This pioneering work laid the groundwork for what would become a "privileged scaffold" in drug discovery, owing to its ability to act as a bioisostere of indole and its capacity for diverse biological interactions.[2][4]

The early 20th century saw an expansion of synthetic routes, with chemists like Jacobson, Huber, and Auwers developing methods such as the cyclization of N-nitroso-o-toluidines.[1] These early achievements were crucial as they not only provided more accessible pathways to the core indazole structure but also began to open avenues for introducing substituents, setting the stage for the exploration of halogenated and nitrated derivatives.[1]

The Strategic Introduction of Nitro and Bromo Moieties

The functionalization of the indazole ring with nitro (NO₂) and bromo (Br) groups was a strategic advancement driven by the principles of medicinal chemistry. The nitro group, a strong electron-withdrawing moiety, significantly modulates the electronic properties of the aromatic system, influencing its reactivity and potential biological interactions. Bromine, a halogen, serves a dual purpose: it alters lipophilicity and, more critically, provides a versatile synthetic handle for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5]

The development of synthetic pathways to nitro-bromo indazoles did not follow a single, linear path. Instead, it evolved through several core strategies, each with its own chemical logic and experimental considerations. These can be broadly categorized as:

-

Bromination of a Nitroindazole Core: A common and often straightforward approach where a pre-synthesized nitroindazole is subjected to electrophilic bromination.

-

Nitration of a Bromoindazole Core: The reverse strategy, where a bromo-substituted indazole is nitrated. This route's success is highly dependent on the directing effects of the existing bromine atom and the indazole nitrogen atoms.

-

Ring Formation from Pre-functionalized Precursors: A more convergent approach where the nitro- and bromo-substituted benzene derivative is synthesized first, followed by the cyclization reaction to form the indazole ring.

Key Synthetic Methodologies and Protocols

The following sections provide a technical overview of established methods for synthesizing various nitro-bromo indazole isomers. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of 3-Bromo-Nitroindazoles

The C3 position of the indazole ring is often a target for functionalization. A direct and efficient method to obtain 3-bromo-nitroindazoles involves the electrophilic bromination of an existing nitroindazole. The synthesis of 3-bromo-5-nitro-1H-indazole serves as an exemplary case.

This process starts with 5-nitro-1H-indazole and utilizes bromine in a suitable solvent like N,N-dimethylformamide (DMF).[6] The choice of DMF is critical; it acts as a solvent and likely facilitates the reaction by forming a reactive brominating species. The reaction conditions are kept mild to ensure selectivity and prevent unwanted side reactions. A patent for this process highlights its scalability and high yield, making it suitable for industrial production.[6]

Experimental Protocol: Synthesis of 3-Bromo-5-nitro-1H-indazole [6]

-

Step 1: Reaction Setup

-

Under a nitrogen atmosphere, charge a three-necked reaction flask with 5-nitro-1H-indazole (50g).

-

Add N,N-dimethylformamide (DMF) (500ml) and begin stirring.

-

-

Step 2: Bromination

-

Cool the reaction system to -5 °C.

-

Slowly add liquid bromine (55.8g) dropwise, maintaining the temperature at -5 °C.

-

After the addition is complete, hold the reaction mixture at 0 to -5 °C for 1 hour.

-

-

Step 3: Reaction Completion and Work-up

-

Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.

-

Upon completion, the mixture is typically worked up through quenching, extraction, and purification steps to isolate the final product. The patented process reports a total yield of 95%.[6]

-

Synthesis of C-Ring Substituted Nitro-Bromo Indazoles

Synthesizing isomers with substitutions on the benzene portion of the indazole often requires a multi-step approach, commonly involving the nitration of a bromoindazole precursor. The synthesis of 6-bromo-4-nitro-1H-indazole illustrates this pathway.

The process begins with the synthesis of 6-bromo-1H-indazole, which can be prepared from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.[7] The subsequent step is a regioselective nitration of the 6-bromo-1H-indazole. The directing effects of the bromine atom and the pyrazole ring guide the incoming nitro group preferentially to the C4 position.

Experimental Protocol: Synthesis of 6-bromo-4-nitro-1H-indazole [7]

-

Step 1: Synthesis of 6-bromo-1H-indazole (Precursor)

-

To a round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (23 mmol) and hydrazine hydrate (30 mL).

-

Stir the reaction mixture at 125 °C for 3 hours.

-

After cooling, concentrate the residue and quench with an ice-water mixture.

-

Extract the product with ethyl acetate, dry the combined organic layers, and purify by column chromatography to yield 6-bromo-1H-indazole.

-

-

Step 2: Nitration of 6-bromo-1H-indazole

-

This step involves the careful addition of a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to a solution of 6-bromo-1H-indazole at a controlled low temperature to ensure regioselectivity for the C4 position.

-

Data Summary of Representative Syntheses